

In silico prediction of 7-(trifluoromethyl)quinoline-2-carboxylic acid properties

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Compound of Interest

Compound Name: 7-(Trifluoromethyl)quinoline-2-carboxylic acid

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An In-Depth Technical Guide

Executive Summary

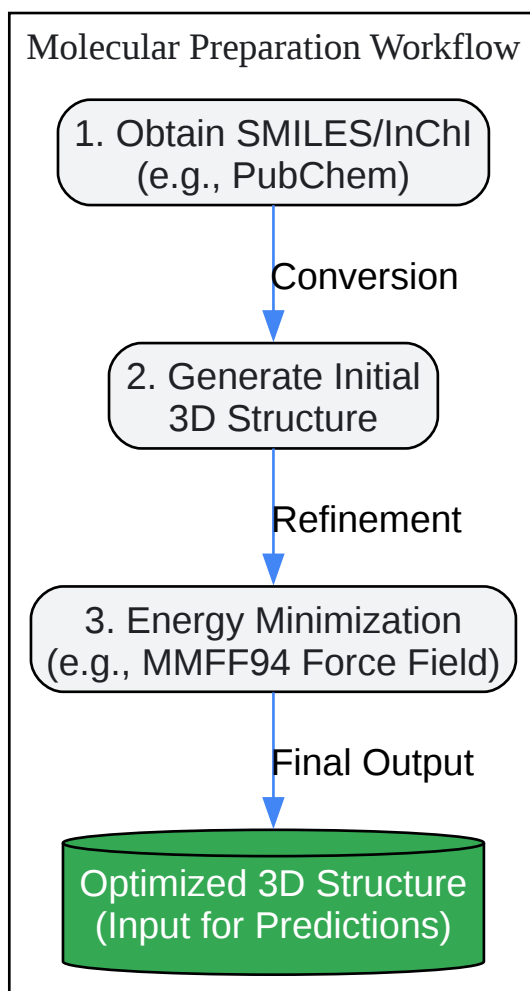
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.^{[1][2]} 7-(Trifluoromethyl)quinoline-2-carboxylic acid represents a molecule of significant interest, combining the established quinoline core with a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a carboxylic acid moiety, which critically influences solubility and pharmacokinetic behavior. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to predict the essential physicochemical and pharmacokinetic (ADMET) properties of this compound. By leveraging computational tools early in the discovery pipeline, researchers can make more informed decisions, prioritize resources effectively, and accelerate the journey from molecular concept to clinical candidate.^{[3][4][5]} This document is structured not as a rigid template, but as a logical workflow, mirroring the process a computational chemist would follow to build a comprehensive profile of a novel chemical entity.

Foundational Step: Molecular Structuring and Optimization

The fidelity of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. An incorrect or energetically unfavorable conformation can lead to cascading errors in downstream property calculations. Therefore, the initial step is to establish a standardized, high-quality 3D structure.

Protocol 1.1: Structure Acquisition and Energy Minimization

- **Obtain 2D Representation:** The canonical structure of **7-(trifluoromethyl)quinoline-2-carboxylic acid** is first acquired from a reliable chemical database such as PubChem (CID 20497926).^{[6][7]} The SMILES string (C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F) or InChI key serves as the unambiguous starting point.
- **Generate 3D Conformation:** The 2D representation is converted into an initial 3D structure using a computational chemistry software package (e.g., ChemDraw, MarvinSketch, or the input module of a simulation suite).
- **Energy Minimization:** This crucial step refines the 3D geometry to find a low-energy, stable conformation. This is performed using a molecular mechanics force field (e.g., MMFF94 or UFF).
 - **Causality:** The algorithm iteratively adjusts bond lengths, bond angles, and torsion angles to relieve steric strain and optimize non-bonded interactions (van der Waals, electrostatic), resulting in a physically realistic molecular conformation essential for accurate property prediction.



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Caption: Workflow for preparing the 3D molecular structure.

Prediction of Core Physicochemical Properties

Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from its ability to dissolve to its capacity to cross cellular membranes. Accurate prediction of these attributes is paramount.

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For **7-(trifluoromethyl)quinoline-2-carboxylic acid**, the carboxylic acid group is acidic, and the

quinoline nitrogen is basic. This dual nature makes pKa prediction vital, as the charge state directly impacts solubility, permeability, and interaction with protein targets.[8][9]

In silico pKa prediction models, such as those used by ACD/Labs, ChemAxon (Marvin), or Schrödinger (Epik), typically employ empirical methods.[10] They leverage large databases of experimentally determined pKa values to identify structural fragments and apply corrections based on the electronic effects of neighboring substituents. The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity of the carboxylic acid and decrease the basicity of the quinoline nitrogen compared to the unsubstituted parent molecule.

- **Input Structure:** Upload the optimized 3D structure of **7-(trifluoromethyl)quinoline-2-carboxylic acid** to a pKa prediction server (e.g., ACD/pKa, MarvinSketch).
- **Initiate Calculation:** Run the pKa calculation using default parameters (standard conditions: 25°C, aqueous solution).
- **Analyze Output:** The software will identify the ionizable centers. It will predict an acidic pKa for the carboxylic acid proton and a basic pKa for the quinoline nitrogen.
- **Record Values:** Document the predicted pKa values for both the acidic and basic sites.

Aqueous Solubility (logS)

Aqueous solubility is a critical determinant of a drug's bioavailability.[11][12] Poor solubility can hinder absorption from the gastrointestinal tract, making it a common reason for candidate failure.[13] Predictions are typically expressed as logS, the logarithm of the molar solubility.

Modern solubility predictors often use machine learning algorithms or quantitative structure-property relationship (QSPR) models.[14][15] These models are trained on large datasets and correlate topological and physicochemical descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with experimental solubility data.

- **Select Tool:** Utilize a validated web-based tool such as the SwissADME server.
- **Input Molecule:** Provide the SMILES string of the molecule.

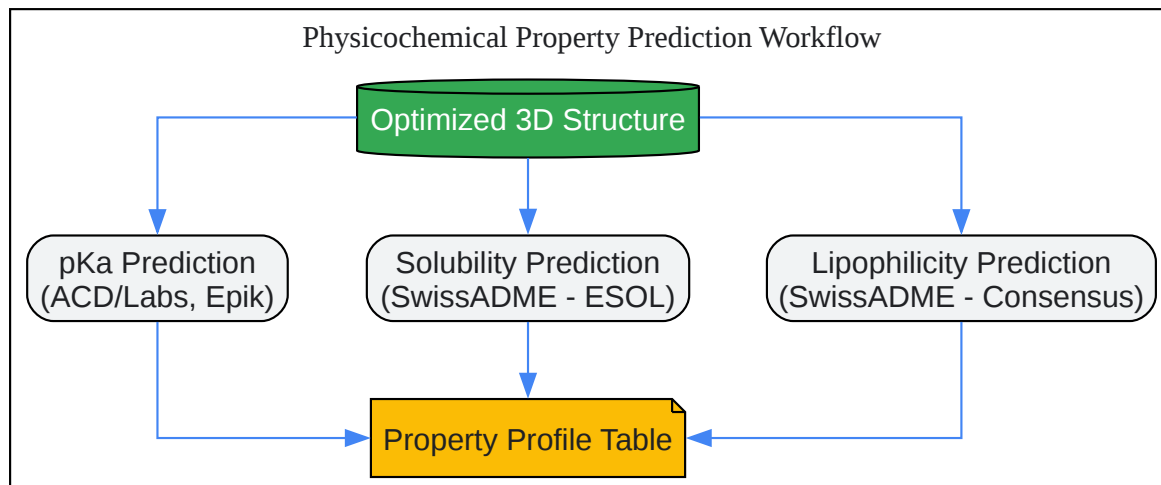
- **Execute Prediction:** Run the analysis. The server calculates logS based on its internal models (e.g., ESOL, Ali, SILICOS-IT).
- **Consolidate Results:** Record the predicted logS values. It is good practice to note the consensus or average value if multiple models are provided.

Lipophilicity (logP & logD)

Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross lipid bilayers, such as the intestinal wall and the blood-brain barrier.^[8] It is commonly expressed as logP (the partition coefficient between octanol and water for the neutral species) and logD (the distribution coefficient at a specific pH, which accounts for all ionic species).

LogP prediction algorithms are often fragment-based or atom-based. They deconstruct the molecule into constituent parts with known lipophilicity contributions and sum them up, applying correction factors. The calculation of logD requires the predicted pKa values and the logP, as it describes the pH-dependent lipophilicity of an ionizable compound.

- **Use Integrated Tool:** Employ a platform like SwissADME or ChemAxon's Calculators, which can predict both logP and logD.
- **Input Structure:** Submit the molecular structure.
- **Specify pH for logD:** For logD, specify the physiological pH of 7.4.
- **Run Calculation:** The tool will output multiple logP values from different models (e.g., XLOGP3, WLOGP, MLOGP). The consensus value is often the most robust. It will also calculate the logD at pH 7.4.
- **Record Data:** Document the consensus logP and the logD at pH 7.4.



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Caption: Workflow for predicting key physicochemical properties.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Description	Importance in Drug Discovery
Acidic pKa	~3.5 - 4.5	Carboxylic Acid (-COOH)	Governs ionization state, solubility, and receptor interaction.
Basic pKa	~1.5 - 2.5	Quinoline Nitrogen	Influences behavior in acidic environments (e.g., stomach).
logS (Aqueous Solubility)	-3.0 to -4.0	Logarithm of molar solubility	Determines bioavailability and suitability for formulation.
logP (Lipophilicity)	~2.9 - 3.4	Octanol-water partition coefficient	Key predictor of membrane permeability and metabolism.
logD at pH 7.4	~1.0 - 1.5	Distribution coefficient at pH 7.4	More physiologically relevant measure of lipophilicity for an ionizable drug.

Note: These values are representative predictions based on established algorithms for similar structures. Actual values may vary.

In Silico ADMET Profiling

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug discovery, helping to identify and mitigate liabilities long before costly clinical trials.[\[16\]](#)[\[17\]](#)[\[18\]](#)

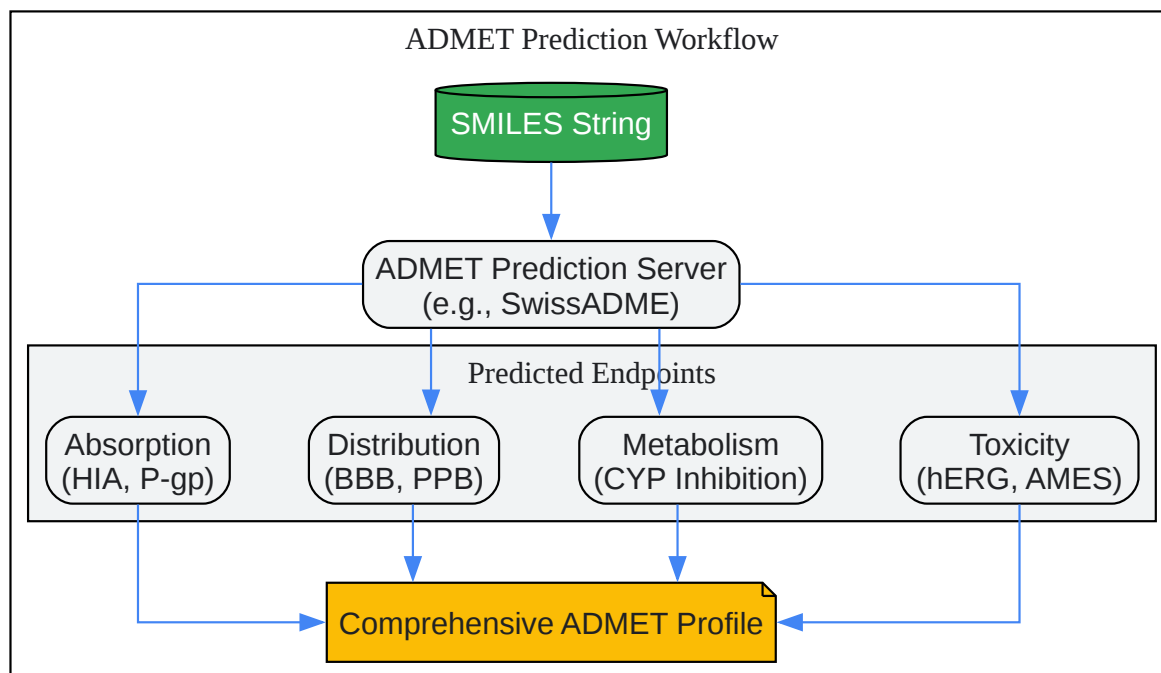
Methodology Insight

ADMET prediction relies heavily on a combination of QSAR models, machine learning algorithms, and structural alerts.[\[16\]](#) Web servers like SwissADME and ADMETlab provide a

suite of predictive models trained on extensive experimental data, allowing for a rapid, multi-parameter assessment from a single molecular structure.

Protocol 3.1: Comprehensive ADMET Prediction

- Access Server: Navigate to a comprehensive ADMET prediction web server (e.g., SwissADME).
- Submit Molecule: Input the SMILES string for **7-(trifluoromethyl)quinoline-2-carboxylic acid**.
- Execute Analysis: Run the prediction workflow.
- Systematically Collect Data: Navigate through the output sections and record the predictions for each ADMET category into a structured table.
 - Absorption: Note the predicted Human Intestinal Absorption (HIA) and Caco-2 permeability. Check if the molecule is a predicted substrate of P-glycoprotein (P-gp).
 - Distribution: Record the predicted Blood-Brain Barrier (BBB) permeation and the fraction of plasma protein binding (PPB).
 - Metabolism: Document the predicted inhibition of major Cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is critical for assessing the potential for drug-drug interactions.[\[19\]](#)
 - Toxicity: Check for key toxicity alerts, such as hERG (human Ether-à-go-go-Related Gene) inhibition, which is linked to cardiotoxicity, and AMES mutagenicity.



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Caption: Workflow for generating a comprehensive ADMET profile.

Table 2: Predicted ADMET Profile

Category	Parameter	Prediction	Rationale & Implication
Absorption	Human Intestinal Absorption (HIA)	High	Favorable for oral bioavailability.
P-glycoprotein (P-gp) Substrate	No	Low probability of being actively pumped out of cells, which is favorable.	
Distribution	Blood-Brain Barrier (BBB) Permeant	No	Unlikely to cross into the brain, suggesting suitability for peripheral targets.
Plasma Protein Binding (PPB)	High (>90%)	The molecule may have a longer half-life, but the free fraction available for therapeutic effect is low.	
Metabolism	CYP1A2 Inhibitor	No	Low risk of interaction with drugs metabolized by this enzyme.
CYP2C9 Inhibitor	Yes	Potential Liability: Risk of drug-drug interactions with substrates like warfarin.	
CYP2C19 Inhibitor	No	Low risk of interaction with drugs metabolized by this enzyme.	
CYP2D6 Inhibitor	No	Low risk of interaction with drugs	

		metabolized by this enzyme.	
CYP3A4 Inhibitor	Yes	Potential Liability: High risk of interactions with a wide range of common medications.	
Toxicity	hERG I Inhibitor	No	Low risk of cardiotoxicity.
AMES Toxicity (Mutagenicity)	No	Low risk of being carcinogenic.	

Potential Target Identification via Inverse Virtual Screening

While the primary focus is on property prediction, in silico tools can also generate hypotheses about the molecule's biological targets. This is achieved through inverse virtual screening, where the compound is screened against a library of known protein structures.

Methodology Insight

Platforms like SwissTargetPrediction operate on the principle of chemical similarity. They posit that structurally similar molecules are likely to bind to similar protein targets. The algorithm compares the 2D and 3D similarity of the query molecule to a database of known bioactive ligands and maps the most probable protein targets.[\[20\]](#)

Protocol 4.1: Target Prediction

- Access Server: Navigate to the SwissTargetPrediction web server.
- Input Structure: Submit the SMILES string of the molecule.
- Select Species: Specify "Homo sapiens" as the target organism.
- Run Prediction: Initiate the screening process.

- **Analyze Results:** The output will be a ranked list of potential protein targets, classified by family (e.g., kinases, G-protein coupled receptors, enzymes). This provides valuable, albeit preliminary, insight into the molecule's potential mechanism of action.

Synthesis and Senior Scientist's Interpretation

The in silico profile of **7-(trifluoromethyl)quinoline-2-carboxylic acid** presents a molecule with several promising drug-like features but also highlights specific areas requiring careful experimental validation.

Expert Summary: The molecule is predicted to have high intestinal absorption, a key requirement for an orally administered drug. Its moderate, pH-dependent lipophilicity ($\log D \sim -1.0$ - -1.5) and good aqueous solubility ($\log S \sim -3.5$) strike a favorable balance, often referred to as being within the "rule of 5" space. The prediction that it is not a P-gp substrate is also advantageous, suggesting good cellular uptake.

However, two significant liabilities have been flagged. First, the predicted high plasma protein binding ($>90\%$) indicates that only a small fraction of the drug may be pharmacologically active, potentially requiring higher doses. Second, and more critically, the predicted inhibition of CYP2C9 and CYP3A4 enzymes is a major red flag for potential drug-drug interactions.^[19] This would necessitate careful consideration in any future clinical development plan. The lack of predicted BBB permeation makes it a more suitable candidate for peripheral rather than central nervous system targets. The absence of predicted cardiotoxicity (hERG) and mutagenicity (AMES) is a positive safety indicator.

Conclusion: This comprehensive in silico assessment provides a robust, data-driven foundation for **7-(trifluoromethyl)quinoline-2-carboxylic acid**. It characterizes the molecule as having a promising absorption and safety profile but raises significant, actionable concerns regarding its metabolic interactions. These computational hypotheses are not endpoints but rather essential guides for designing an efficient experimental validation strategy. The next logical steps would be to prioritize in vitro assays to confirm the pKa, solubility, and, most importantly, the CYP inhibition profile before committing to more resource-intensive studies.

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